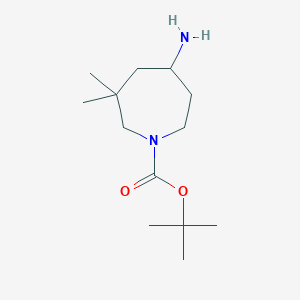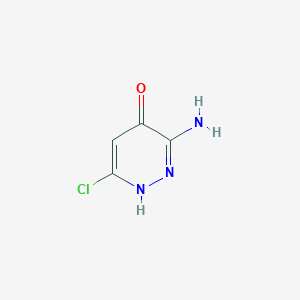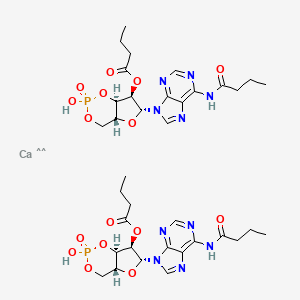
2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide
Vue d'ensemble
Description
2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, or 2-Br-FEIBA, is a small molecule that has been studied for its potential applications in various fields of research. It is a brominated derivative of 5-iodobenzamide, and its structure contains two bromine atoms, two fluorine atoms, and one iodine atom. The molecule has been studied for its potential in organic synthesis, as well as its use in pharmaceuticals and biochemistry.
Applications De Recherche Scientifique
Synthon for Heterocyclic Compounds
2-Amino-5-bromo-3-iodobenzamide, a compound similar to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, serves as a significant synthon in the creation of various nitrogen-containing heterocycles and their annulated derivatives. These halogenated aniline derivatives undergo palladium-catalyzed cross-coupling and heteroannulation to yield novel compounds like indole carboxamides and indolyl ethanones, demonstrating their versatility in molecular hybridization and synthesis of complex molecular frameworks (Mmonwa & Mphahlele, 2016).
Crystal Structure Analysis
The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, closely related to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, have been studied for their molecular geometry and intermolecular interactions. These structures provide insights into the steric and electronic effects of halogen substituents on molecular conformation, crucial for understanding compound reactivity and interactions (Suchetan et al., 2016).
Radiotracer Development
Compounds like N-(2-diethylaminoethyl)-4-[123I]iodobenzamide, which bear structural resemblance to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, have been explored as radiotracers for detecting malignancies like melanoma. This involves synthesizing the bromo compound and labeling it with iodine-123 for clinical applications in tumor detection, highlighting its potential in diagnostic imaging (Brandau et al., 1993).
Halodeboronation Studies
The synthesis of halogenated compounds, like 2-bromo-3-fluorobenzonitrile, demonstrates the broader chemical utility of bromo-fluoro-benzamides. These compounds are key intermediates in various organic syntheses, showcasing the importance of halogen-substituted benzamides in organic chemistry (Szumigala et al., 2004).
Propriétés
IUPAC Name |
2-bromo-N-(2-fluoroethyl)-5-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFINO/c10-8-2-1-6(12)5-7(8)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBJMWBOYCMEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NCCF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)

![1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B1383840.png)

![4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383847.png)

![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)
![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)
![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)
![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)
